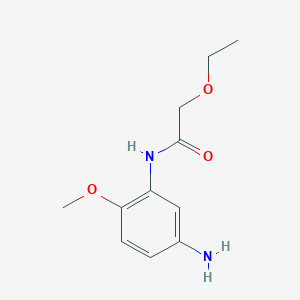
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide, often referred to as N-AMPEA, is a synthetic compound of interest to many scientists due to its potential applications in various fields, such as organic chemistry, drug development, and biochemistry. N-AMPEA is a small molecule that has been studied for its ability to interact with various proteins and enzymes in the body, as well as its potential to be used as a pharmaceutical agent.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide involves the reaction of 5-Amino-2-methoxyaniline with ethyl chloroacetate, followed by hydrolysis and decarboxylation of the resulting intermediate.
Starting Materials
5-Amino-2-methoxyaniline, Ethyl chloroacetate, Sodium hydroxide, Hydrochloric acid, Water, Ethanol
Reaction
Step 1: Dissolve 5-Amino-2-methoxyaniline (1.0 g, 7.9 mmol) in ethanol (20 mL) and add ethyl chloroacetate (1.2 g, 8.3 mmol). Stir the mixture at room temperature for 12 hours., Step 2: Pour the reaction mixture into water (50 mL) and add hydrochloric acid (10%). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent to obtain a yellow oil., Step 3: Dissolve the yellow oil in ethanol (10 mL) and add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL). Heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture and acidify with hydrochloric acid (10%). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent to obtain a white solid., Step 5: Dissolve the white solid in ethanol (10 mL) and heat under reflux with hydrochloric acid (10%) for 2 hours. Cool the mixture and filter the product. Wash the solid with water and dry to obtain N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-AMPEA has been studied for its potential applications in various fields, such as organic chemistry, drug development, and biochemistry. N-AMPEA has been studied for its ability to interact with various proteins and enzymes in the body, making it a potential pharmaceutical agent. It has also been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. Additionally, N-AMPEA has been studied for its potential to act as an inhibitor of certain cancer cell lines, as well as its potential to act as an antioxidant.
Wirkmechanismus
The mechanism of action of N-AMPEA is not yet fully understood. However, it is believed that N-AMPEA binds to certain proteins and enzymes in the body, thus modulating their activity. For example, N-AMPEA has been shown to bind to acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. Additionally, N-AMPEA has been shown to inhibit the activity of certain cancer cell lines, likely due to its ability to bind to certain proteins and enzymes in the cell.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-AMPEA are not yet fully understood. However, it is believed that N-AMPEA may have a number of effects on the body, such as modulating the activity of certain enzymes, such as acetylcholinesterase, and inhibiting the activity of certain cancer cell lines. Additionally, N-AMPEA has been studied for its potential to act as an antioxidant, which could have beneficial effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-AMPEA has a number of advantages for lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-AMPEA is relatively stable and has a relatively low toxicity, making it safe to use in experiments. However, N-AMPEA also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-AMPEA. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to better understand its potential applications in drug development and biochemistry. Additionally, research could be conducted to better understand its potential to act as an antioxidant and its potential to inhibit the activity of certain cancer cell lines. Finally, research could be conducted to develop new synthesis methods for N-AMPEA, as well as new methods for its use in experiments.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-6-8(12)4-5-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPMHUGIIKXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

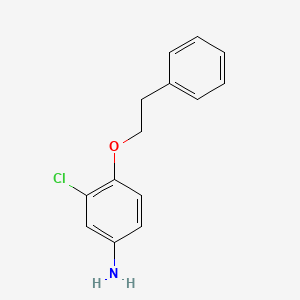

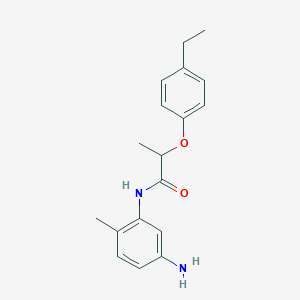
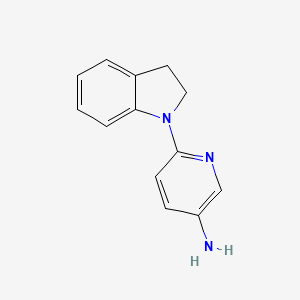
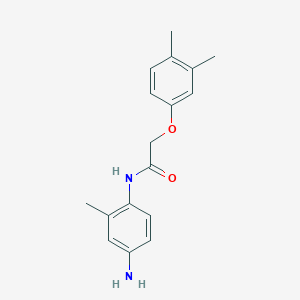
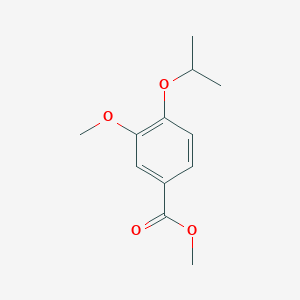
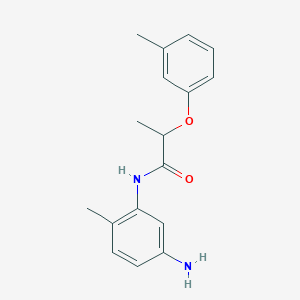
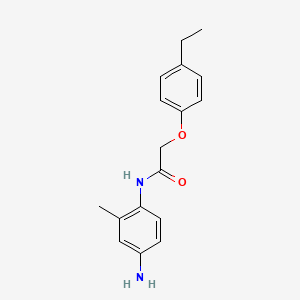
![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)
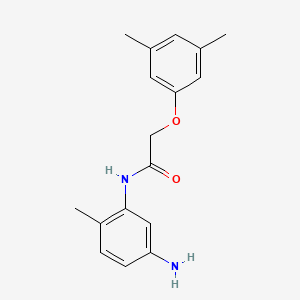
![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)
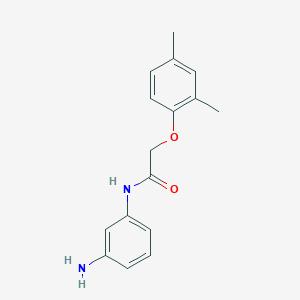
![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)
